molecular formula C16H15Cl2NO2S B3001840 N-(2,3-dichlorophenyl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 941952-72-3

N-(2,3-dichlorophenyl)-3-((4-methoxyphenyl)thio)propanamide

Cat. No. B3001840
CAS RN: 941952-72-3
M. Wt: 356.26
InChI Key: STSCORPKGYYNIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,3-dichlorophenyl)-3-((4-methoxyphenyl)thio)propanamide and related compounds involves multiple steps, starting from various organic acids to the final amide derivatives. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves converting organic acids into corresponding esters, hydrazides, and then 1,3,4-oxadiazol-2-thiols, which are finally reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide to yield the target compounds . Similarly, the synthesis of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives is achieved through reactions characterized by spectroscopic techniques such as IR and NMR .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are elucidated using various spectroscopic techniques. For example, the structure of N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea was determined by single crystal X-ray diffraction, and the configuration of the molecule was found to be trans-cis . The crystallographic data of other synthesized compounds, such as N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, also provide detailed insights into their molecular geometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are regiospecific and involve the formation of various heterocyclic structures. For instance, the reaction between 2-(3-chlorophenyl)ethan-1-amine and naproxen yields a bio-functional hybrid molecule . The halogenated hydrocarbon amination reaction is another example, producing N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their spectroscopic data, which include IR, NMR, UV, and mass spectral data. The crystal structures provide additional information such as space group, cell dimensions, and molecular packing. For example, the crystal of N-(2-chlorophenyl)-(1-propanamide) is transparent with optimum dimensions and exhibits nonlinear optical properties . The herbicidal activity of certain compounds and their effectiveness against specific enzymes or bacteria, such as lipoxygenase and Mycobacterium phlei, are also part of their chemical properties .

properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2S/c1-21-11-5-7-12(8-6-11)22-10-9-15(20)19-14-4-2-3-13(17)16(14)18/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSCORPKGYYNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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